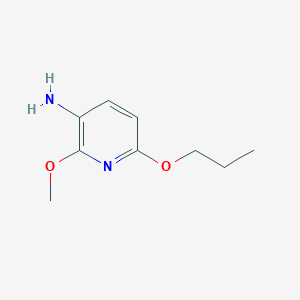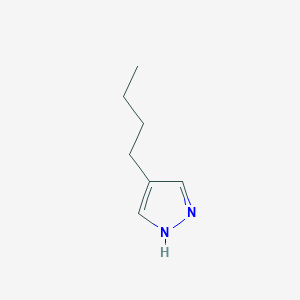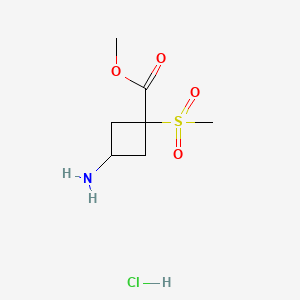![molecular formula C11H15N B13624045 Pentacyclo[6.3.0.0^{2,6}.0^{3,10}.0^{5,9}]undecan-4-amine](/img/structure/B13624045.png)
Pentacyclo[6.3.0.0^{2,6}.0^{3,10}.0^{5,9}]undecan-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pentacyclo[6.3.0.0{2,6}.0{3,10}0^{5,9}]undecan-4-amine is a highly strained cage compound characterized by its unique polycyclic structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of pentacyclo[6.3.0.0{2,6}.0{3,10}.0^{5,9}]undecan-4-amine typically involves multiple steps, starting from simpler precursors. One common method involves the Diels-Alder reaction between cyclopentadiene and a suitable dienophile, followed by a series of cycloaddition reactions and reductions . The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of such complex cage compounds is less common due to the intricate synthetic routes and the need for precise control over reaction conditions. advancements in organic synthesis and catalysis may pave the way for more efficient industrial-scale production methods in the future.
Análisis De Reacciones Químicas
Types of Reactions
Pentacyclo[6.3.0.0{2,6}.0{3,10}.0^{5,9}]undecan-4-amine can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of strong oxidizing agents to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert ketones or aldehydes to alcohols.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace leaving groups in the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or halides. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Aplicaciones Científicas De Investigación
Pentacyclo[6.3.0.0{2,6}.0{3,10}.0^{5,9}]undecan-4-amine has several scientific research applications:
Chemistry: Its unique structure makes it a valuable model for studying strain and stability in polycyclic compounds.
Biology: The compound’s rigidity and functionalizability allow for the design of novel biomolecules and probes.
Industry: Use as a high-energy additive in fuels and other materials.
Mecanismo De Acción
The mechanism by which pentacyclo[6.3.0.0{2,6}.0{3,10}.0^{5,9}]undecan-4-amine exerts its effects is largely dependent on its interaction with molecular targets. Its rigid structure allows for precise binding to specific sites, potentially inhibiting or activating certain pathways. The exact molecular targets and pathways involved can vary based on the compound’s functionalization and the context of its use .
Comparación Con Compuestos Similares
Similar Compounds
- Pentacyclo[5.4.0.0{2,6}.0{3,10}.0^{5,9}]undecane : Another highly strained cage compound with similar structural features.
- Cubane : Known for its cubic structure and high strain energy.
- Homocubane : Similar to cubane but with an additional carbon atom, resulting in a slightly different structure and properties .
Uniqueness
Pentacyclo[6.3.0.0{2,6}.0{3,10}.0^{5,9}]undecan-4-amine stands out due to its specific amine functional group, which allows for further chemical modifications and applications. Its unique combination of rigidity and functionalizability makes it a versatile compound for various scientific and industrial applications.
Propiedades
Fórmula molecular |
C11H15N |
|---|---|
Peso molecular |
161.24 g/mol |
Nombre IUPAC |
pentacyclo[6.3.0.02,6.03,10.05,9]undecan-4-amine |
InChI |
InChI=1S/C11H15N/c12-11-9-5-1-3-4-2-6(7(3)9)10(11)8(4)5/h3-11H,1-2,12H2 |
Clave InChI |
FTKAWHDPAZJJSU-UHFFFAOYSA-N |
SMILES canónico |
C1C2C3CC4C2C5C1C3C4C5N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


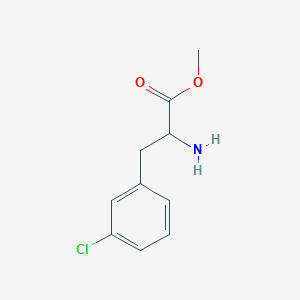
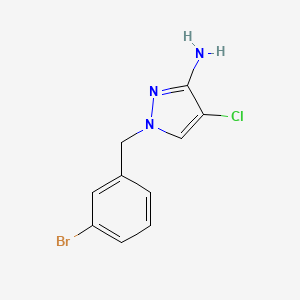

![3-Bromo-7-cyclopropylimidazo[1,2-a]pyridine](/img/structure/B13623979.png)
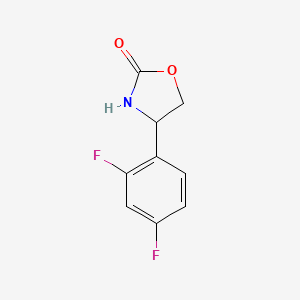
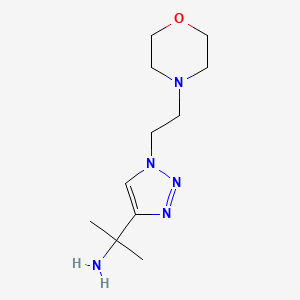
![3-(Benzo[b]thiophen-3-yl)propanal](/img/structure/B13623999.png)
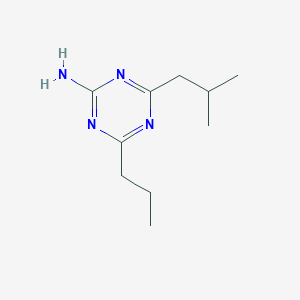
![[4-(2-Methoxypropan-2-yl)phenyl]methanamine](/img/structure/B13624001.png)
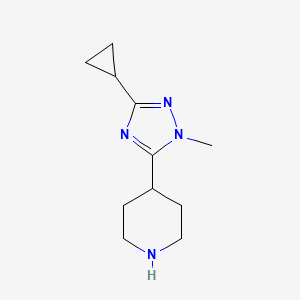
![3-(2,4-Dioxo-3-azabicyclo[3.1.0]hexan-3-yl)-2-(methylamino)propanamide](/img/structure/B13624009.png)
